molecular formula C17H17ClN4O2 B10973761 3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10973761
M. Wt: 344.8 g/mol
InChI Key: NVFOBWFIHYMWHT-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of chlorophenyl, imidazole, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling with the chlorophenyl group under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, bases, and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-12-15(16(21-24-12)13-5-2-3-6-14(13)18)17(23)20-7-4-9-22-10-8-19-11-22/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,20,23)

InChI Key

NVFOBWFIHYMWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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